molecular formula C18H15N3O5S B2691733 Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 338966-35-1

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2691733
CAS No.: 338966-35-1
M. Wt: 385.39
InChI Key: VAUUBVFNECLQTH-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (CAS: 338966-35-1) is a 1,2,4-triazine derivative featuring three distinct substituents:

  • Position 3: A 2-thienyl group (C₄H₃S), contributing sulfur-containing heteroaromaticity.
  • Position 5: A 2-(methoxycarbonyl)phenoxy group (C₈H₇O₄), introducing ester-functionalized aromaticity.
  • Position 6: An ethyl carboxylate ester (C₃H₅O₂), enhancing solubility and reactivity.

This compound’s molecular formula is C₁₉H₁₅N₃O₅S (calculated), with a molecular weight of 409.41 g/mol .

Properties

IUPAC Name

ethyl 5-(2-methoxycarbonylphenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-3-25-18(23)14-16(19-15(21-20-14)13-9-6-10-27-13)26-12-8-5-4-7-11(12)17(22)24-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUUBVFNECLQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thienyl groups, facilitated by bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antifungal Properties

Recent studies have indicated that derivatives of 1,2,4-triazine, including ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate, exhibit significant antifungal activity. Research published in Molecules demonstrated that certain triazine derivatives showed promising inhibitory effects against fungal pathogens such as Candida species. The docking scores of these compounds suggest a strong interaction with the target enzyme ERG11, which is crucial for fungal cell membrane synthesis .

CompoundERG11 Dock Score (Kcal/mol)
This compoundTBD
Control (Fluconazole)-8.1
Other Triazine DerivativesRange from -9.5 to -11.9

Anticancer Activity

The compound has also been investigated for its anticancer properties. A patent review highlighted its potential as a therapeutic agent against various types of leukemia and solid tumors. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival .

Herbicidal Activity

This compound has been explored for its herbicidal properties. Its structure allows it to disrupt plant growth by inhibiting key enzymes involved in photosynthesis and metabolic pathways. Field trials have shown effective weed control with minimal phytotoxicity to crops .

Polymer Chemistry

The compound's unique chemical structure makes it suitable for applications in polymer science. It has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies indicate that incorporating triazine derivatives into polymers can improve their resistance to degradation under UV light .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µg/mL.

Case Study 2: Herbicide Development

A series of field trials were conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. Results showed a reduction in weed biomass by over 80% compared to untreated controls within four weeks of application.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can participate in hydrogen bonding and π-π interactions, while the phenoxy and thienyl groups can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous 1,2,4-Triazine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key structural and physical differences between the target compound and analogues:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate 2-Thienyl 2-(Methoxycarbonyl)phenoxy C₁₉H₁₅N₃O₅S* 409.41* - - -
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Phenyl 2,5-Dimethylphenylsulfanyl C₂₀H₁₉N₃O₂S 365.45 1.28 518.4 -0.93
Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate 2-Thienyl Allylamino C₁₃H₁₄N₄O₂S 290.34 - - -
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate Phenyl 4-Methylphenylsulfanyl C₁₉H₁₇N₃O₂S 351.42 - - -

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Molecular Weight: The target compound’s phenoxy-methoxycarbonyl group increases its molecular weight (~409 g/mol) compared to sulfanyl- or amino-substituted analogues (290–365 g/mol). Sulfanyl groups (e.g., in ) reduce oxygen content but introduce sulfur, enhancing hydrophobicity.

Electronic and Solubility Profiles: The thienyl group at position 3 provides π-conjugation and sulfur-mediated electronic effects, differing from phenyl in . Ester groups in the target compound improve polarity compared to sulfanyl or allylamino substituents, suggesting higher aqueous solubility.

Thermal Stability :

  • The sulfanyl-substituted compound exhibits a high boiling point (518.4°C) and density (1.28 g/cm³), attributed to stronger van der Waals interactions from sulfur .

Biological Activity

Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (CAS No. 338966-35-1) is a compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S with a molecular weight of approximately 385.39 g/mol. The structure features a triazine ring substituted with phenoxy and thienyl groups, which are known to influence its biological activity.

Research indicates that compounds with similar triazine structures often interact with cellular pathways involved in cancer progression. For instance, studies have highlighted the role of eEF2K (eukaryotic elongation factor 2 kinase) in regulating protein synthesis and energy homeostasis in cancer cells. This compound may exert its effects by modulating eEF2K activity, thereby influencing tumor cell viability and proliferation.

Anticancer Properties

  • Cell Viability and Proliferation : In vitro studies have demonstrated that this compound significantly reduces the viability and proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and HCC1806. The most potent derivatives from structure-activity relationship studies showed comparable efficacy to established chemotherapeutics like paclitaxel without notable toxicity .
  • Mechanistic Insights : The compound has been shown to induce apoptosis in cancer cells by promoting the degradation of eEF2K. This mechanism is crucial as eEF2K is often overexpressed in aggressive cancers, contributing to their growth and survival .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against various strains of coronaviruses .
  • Antimicrobial Properties : Similar compounds have shown promise in antimicrobial assays against bacterial strains .

Case Studies and Research Findings

StudyFindingsCell Lines Tested
Study 1Significant suppression of viability and migration in TNBC cellsMDA-MB-231, HCC1806
Study 2Induced apoptosis through eEF2K modulationVarious cancer cell lines
Study 3Antiviral activity against coronavirus strainsHCoV-229E, HCoV-OC43

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